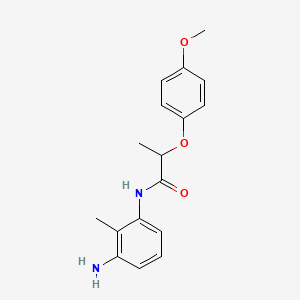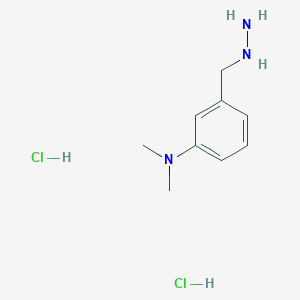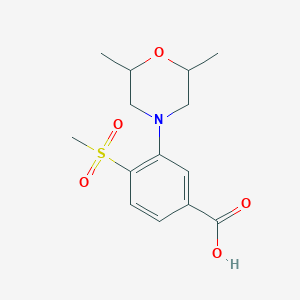
N-(3-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-(2-methoxyphenoxy)-propanamide, commonly known as AM2MPP, is an organic compound with a variety of potential applications in scientific research. It is a small molecule that can be easily synthesized, and its chemical structure is relatively simple to understand. AM2MPP has been studied for its potential use in a range of applications, including drug discovery, drug delivery systems, and biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
AM2MPP has been studied for its potential use in a variety of scientific research applications. It has been shown to have potential as a drug delivery system, as it can be used to target specific cells or tissues. In addition, it has been studied for its potential use as a drug discovery tool, as it can be used to identify novel compounds with therapeutic potential. Furthermore, it has been used in biochemical and physiological research, as it can be used to modulate cell signaling pathways.
Wirkmechanismus
The mechanism of action of AM2MPP is not yet fully understood. However, it is believed to be mediated by its ability to interact with certain proteins in the cell. It has been shown to interact with various receptors, including G-protein coupled receptors, and to modulate their activity. In addition, it has been shown to interact with enzymes involved in signal transduction pathways, such as kinases and phosphatases, and to modulate their activity.
Biochemical and Physiological Effects
AM2MPP has been studied for its potential to modulate biochemical and physiological processes. It has been shown to have an effect on cell proliferation, cell migration, and cell death. In addition, it has been studied for its potential to modulate the expression of certain genes, as well as for its potential to modulate the activity of certain proteins. Furthermore, it has been studied for its potential to modulate the activity of certain enzymes, such as kinases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
AM2MPP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained from commercially available starting materials. In addition, it is relatively small and can be easily manipulated. Furthermore, it can be used to target specific cells or tissues, making it useful for drug delivery applications. However, there are some limitations to its use in lab experiments. For example, it is not always easy to predict how it will interact with certain proteins, making it difficult to predict its effects on biochemical and physiological processes.
Zukünftige Richtungen
There are a number of potential future directions for research on AM2MPP. One potential direction is to further explore its potential use as a drug delivery system. Another potential direction is to explore its potential to modulate the activity of certain proteins involved in signal transduction pathways. Furthermore, it could be studied for its potential to modulate the expression of certain genes. Additionally, it could be studied for its potential to modulate the activity of certain enzymes, such as kinases and phosphatases. Finally, it could be studied for its potential to modulate cell proliferation, migration, and death.
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-13(18)7-6-8-14(11)19-17(20)12(2)22-16-10-5-4-9-15(16)21-3/h4-10,12H,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIANAKLRAAAHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1386702.png)

![2-[4-(1,3-Benzoxazol-2-YL)morpholin-2-YL]-ethanamine hydrochloride](/img/structure/B1386704.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea](/img/structure/B1386705.png)



![1H-Pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1386712.png)
![3-[(3-Isopropylphenoxy)methyl]piperidine](/img/structure/B1386713.png)
